Fosinopril (sodium)

Description

Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors as a Class of Phosphinic Acid Derivatives

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs that have played a crucial role in pharmacology, largely beginning with the discovery of a peptide from snake venom that demonstrated the significance of ACE in blood pressure regulation. wikipedia.org This led to the development of the first ACE inhibitor, captopril (B1668294). wikipedia.org Subsequent research focused on creating new derivatives with improved properties. wikipedia.org

Within this class, phosphinic acid derivatives represent a specific chemical group of ACE inhibitors. nih.govliverpool.ac.ukresearchgate.net Phosphinic peptides are pseudo-peptides where a phosphinic acid bond replaces a standard peptide bond. wikipedia.org This structural mimicry is key to their function; they are thought to replicate the transition state of substrates for enzymes like ACE. wikipedia.org The phosphinic acid functionality is a valuable scaffold for creating biologically active compounds, particularly enzyme inhibitors. researchgate.net These compounds, including Fosinopril (B1673572), contain a phosphinate group capable of specifically binding to the active site of the angiotensin-converting enzyme. fda.gov The phosphinic acid moiety effectively targets the zinc ion present in the active site of metalloproteases like ACE, leading to potent inhibition. apexbt.comcore.ac.uk In general, ACE inhibitor analogues with hydrophobic substituents on their proline components were found to be more potent in vitro than their unsubstituted counterparts. nih.gov

Fosinopril Sodium as a Prodrug in the Context of ACE Inhibition

Fosinopril sodium is an ester prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. fda.govwikipedia.orghres.canih.govdrugbank.com Following oral administration, Fosinopril is rapidly and completely hydrolyzed by esterases into its pharmacologically active metabolite, fosinoprilat (B1673573). fda.govnih.govdrugbank.comnih.gov This biotransformation occurs primarily in the gastrointestinal mucosa and the liver. fda.govwikipedia.orghres.cadrugbank.commpa.se

The active form, fosinoprilat, is a specific, competitive inhibitor of the angiotensin-converting enzyme. fda.govnih.govnih.gov ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II. fda.govhres.ca Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone (B195564). fda.govhres.capatsnap.com By competitively binding to ACE, fosinoprilat blocks the formation of angiotensin II. wikipedia.orgnih.govdrugbank.comnih.gov This inhibition leads to several key effects:

Decreased Plasma Angiotensin II: This results in reduced vasopressor activity, leading to vasodilation (the widening of blood vessels). fda.govpatsnap.com

Decreased Aldosterone Secretion: The reduction in angiotensin II leads to lower levels of aldosterone, which can result in a small increase in serum potassium and a loss of sodium and fluid. fda.govhres.campa.se

Increased Plasma Renin Activity: The drop in angiotensin II levels removes the negative feedback inhibition on renin release, leading to an increase in its activity. hres.canih.govdrugbank.com

ACE is also identical to kininase II, an enzyme involved in the breakdown of bradykinin (B550075), a potent vasodilator. hres.cadrugbank.com By inhibiting this enzyme, Fosinopril may also interfere with bradykinin degradation, potentially contributing to its therapeutic effects through increased vasodilation. hres.cadrugbank.com

The pharmacokinetic properties of Fosinopril and its active metabolite fosinoprilat have been well-documented in research.

| Parameter | Description | Value/Characteristic | Source |

|---|---|---|---|

| Absorption | The absolute absorption of Fosinopril after oral administration. | ~36% | hres.cadrugbank.com |

| Metabolism | Fosinopril is a prodrug hydrolyzed to the active metabolite, fosinoprilat. | Hydrolysis is rapid and complete, occurring in the GI mucosa and liver. | fda.govhres.canih.govdrugbank.com |

| Time to Peak Concentration (Tmax) | Time to reach maximum plasma concentration of fosinoprilat. | Approximately 3 hours. | hres.campa.se |

| Protein Binding (Fosinoprilat) | The extent to which fosinoprilat binds to proteins in the blood plasma. | >95% | mpa.se |

| Elimination Half-Life (Fosinoprilat) | The time it takes for the concentration of fosinoprilat in the body to be reduced by half. | ~11.5 hours (in hypertensive patients), 14 hours (in heart failure patients). | fda.govhres.ca |

| Excretion | Fosinoprilat is cleared from the body by both the kidneys and the liver. | Elimination is shared approximately equally between renal and hepatic routes. | fda.govwikipedia.org |

Historical Context of Fosinopril Sodium Research and Development Trajectory

The development of Fosinopril sodium occurred within the broader scientific effort to expand and improve upon the first generation of ACE inhibitors. wikipedia.org Fosinopril was patented in 1980 and received approval for medical use in 1991. wikipedia.org It was developed and marketed by Bristol-Myers Squibb under the trade name Monopril. wikipedia.orgpatsnap.commpa.se

A key objective in Fosinopril's development was to create an ACE inhibitor suitable for patients with renal impairment. wikipedia.org Unlike many other ACE inhibitors that are primarily cleared by the kidneys, Fosinopril was designed to have a dual elimination pathway. wikipedia.org Its active metabolite, fosinoprilat, is cleared from the body by both hepatic (liver) and renal (kidney) routes in roughly equal measure. fda.govwikipedia.org This characteristic allows the liver to compensate for diminished kidney function, preventing the accumulation of the drug in patients with renal issues. wikipedia.org Fosinopril is the only phosphonate-containing ACE inhibitor that has been marketed. wikipedia.org Clinical trials were conducted to evaluate its efficacy, including studies in pediatric hypertensive patients. nih.govfda.gov

| Event | Year/Period | Significance | Source |

|---|---|---|---|

| Patent Filed | 1980 | Legal protection for the newly synthesized compound. | wikipedia.org |

| Clinical Evaluation | 1980s | Fosinopril, a prodrug of a phosphinic acid derivative, undergoes clinical trials. | nih.gov |

| Approved for Medical Use | 1991 | Granted approval for use in treating hypertension and heart failure. | wikipedia.org |

| Developer/Marketer | Post-Approval | Developed and marketed by Bristol-Myers Squibb. | wikipedia.orgpatsnap.commpa.se |

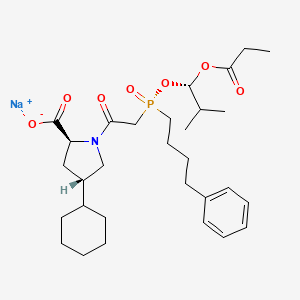

Structure

2D Structure

Properties

Molecular Formula |

C30H45NNaO7P |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1 |

InChI Key |

TVTJZMHAIQQZTL-WATAJHSMSA-M |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |

Isomeric SMILES |

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research

Established Synthetic Routes of Fosinopril (B1673572) Sodium

The synthesis of Fosinopril sodium is a multi-step process that has been refined over the years to improve efficiency and stereochemical purity. The core of the synthesis involves the coupling of key intermediates and subsequent transformations to yield the final active pharmaceutical ingredient.

Identification of Key Starting Materials and Intermediates

The synthesis of Fosinopril sodium relies on several key building blocks. One of the crucial intermediates is trans-4-cyclohexyl-L-proline, which provides the proline moiety of the final molecule. ptfarm.pl An efficient, nine-step synthesis of this intermediate has been developed starting from the readily available and inexpensive L-glutamic acid, with a total yield of 25%. ptfarm.pl

Another pivotal intermediate is the optically pure SR-[(2-methyl-1-(oxopropoxy) propoxy] – (4-phenyl butyl) phosphinyl] acetic acid. researchgate.net The industrial synthesis of Fosinopril involves the conversion of this specific diastereomer into the final product. researchgate.net The synthesis of this phosphinyl acetic acid derivative itself starts from materials like [hydroxyl (4-phenyl butyl) phosphoryl] acetal (B89532) and propionic acid (1-chloro-2-methyl propyl group) ester. google.com

The following table summarizes the key starting materials and intermediates in the established synthetic routes of Fosinopril sodium:

| Compound Name | Role in Synthesis | Reference |

| L-Glutamic acid | Starting material for trans-4-cyclohexyl-L-proline | ptfarm.pl |

| trans-4-cyclohexyl-L-proline | Key intermediate (proline moiety) | ptfarm.plgoogle.com |

| [Hydroxyl (4-phenyl butyl) phosphoryl] acetal | Starting material for the phosphinyl acetic acid intermediate | google.com |

| Propionic acid (1-chloro-2-methyl propyl group) ester | Reactant for the formation of the phosphinyl acetic acid intermediate | google.com |

| SR-[(2-methyl-1-(oxopropoxy) propoxy] – (4-phenyl butyl) phosphinyl] acetic acid | Key optically pure intermediate | researchgate.net |

| L-cinchonidine | Resolving agent for diastereomeric salts | google.com |

Elucidation of Reaction Mechanisms and Optimal Conditions

The synthesis of Fosinopril involves several key chemical reactions, including esterification, phosphinylation, and peptide coupling. One of the initial steps involves the reaction of [hydroxyl (4-phenyl butyl) phosphoryl] acetal with propionic acid (1-chloro-2-methyl propyl group) ester in toluene. This reaction is typically carried out in the presence of a base such as triethylamine (B128534) or 4-methylmorpholine (B44366) at a temperature of 95°C for 18-19 hours. google.com

The resulting compound is then hydrogenated, often using a palladium-on-carbon catalyst, to yield a mixture of diastereomers of the phosphinyl acetic acid intermediate. google.com The crucial step of separating the desired SR isomer from the other three undesired isomers (RS, RR, and SS) is a significant challenge. researchgate.net One established method involves the resolution of the racemic mixture by forming diastereomeric salts with a resolving agent like L-cinchonidine. google.com However, this method is often expensive and laborious, requiring multiple crystallizations to achieve high enantiomeric purity. google.com

Once the optically pure phosphinyl acetic acid intermediate is obtained, it is coupled with trans-4-cyclohexyl-L-proline. This amide bond formation can be achieved using standard peptide coupling reagents. For example, the phosphinyl acetic acid can be activated with dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) before reacting with the proline derivative. google.comgoogle.com The final step is the conversion of the resulting Fosinopril acid to its sodium salt, which is typically achieved by treatment with a sodium base. google.com

Advanced Synthetic Methodologies and Process Optimization

Enantioselective Synthesis and Chiral Resolution Techniques for Intermediate Compounds

Given the presence of four chiral centers in Fosinopril, controlling the stereochemistry during the synthesis is paramount. googleapis.com Advanced approaches have focused on both enantioselective synthesis, where the desired stereoisomer is formed preferentially, and more efficient chiral resolution techniques.

One innovative approach involves a phase-transfer catalyzed synthesis of the key intermediate, trans-4-cyclohexyl-L-proline. acs.org This method utilizes cinchonidine-based phase-transfer catalysts to achieve an enantioselectivity of 89% ee in the unoptimized reaction. acs.org

For the resolution of the crucial phosphinyl acetic acid intermediate, an alternative to the cumbersome L-cinchonidine resolution has been developed. This involves the use of other resolving agents such as 2-amino-2-methyl-1-propanol, (+)-D-2-aminobutanol, nicotinamide, dicyclohexylamine, and 1-adamantanamine. google.com Among the alkali metal salts used for separation, cesium has been found to be particularly effective in achieving a clear separation of the diastereomers. google.com

Application of Enzymatic Catalysis in Fosinopril Synthesis

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. In the synthesis of Fosinopril, enzymatic resolution has been successfully applied to obtain the enantiomerically pure phosphinyl acetic acid intermediate. google.com This process utilizes a hydrolase enzyme, such as a lipase, protease, or esterase, to selectively hydrolyze the ester function in one of the enantiomers of the racemic mixture. google.com

Specifically, proteases from the Bacillus genus, like Bacillus licheniformis, have been shown to be effective. google.com The reaction is typically carried out in a phosphate (B84403) buffer at a pH between 7 and 8, and at a temperature ranging from 15 to 60°C, with an optimal temperature of around 25°C. google.com This enzymatic method can achieve high chemical purity (≥98%) and enantiomeric purity (enantiomeric ratio ≥ 99:1) for the desired intermediate. google.com

The following table summarizes the conditions for the enzymatic resolution of the phosphinyl acetic acid intermediate:

| Parameter | Condition | Reference |

| Enzyme Type | Protease (from Bacillus licheniformis) | google.com |

| pH | 7.0 - 8.0 | google.com |

| Temperature | 15 - 60°C (optimal ~25°C) | google.com |

| Purity Achieved | Chemical Purity ≥ 98%, Enantiomeric Ratio ≥ 99:1 | google.com |

Development of Economical and Efficient Industrial Scale Preparation Methods

Process optimization studies, often employing Design of Experiments (DoE), have been instrumental in identifying robust and efficient reaction conditions. sci-hub.se For instance, the purification of the final Fosinopril sodium product has been improved through the use of neutral alumina (B75360) column chromatography followed by recrystallization, leading to a product with a purity of not less than 99.8%. google.com This method is simple, low-cost, and suitable for large-scale production. google.com

The development of a process to prepare Fosinopril as a mixture of four diastereomers and then separate the desired isomer through the formation of alkali metal salts followed by crystallization is another strategy to enhance industrial efficiency. google.com This approach avoids the challenging separation of intermediates earlier in the synthesis.

Synthesis of Fosinoprilat (B1673573) and Analogues for Mechanistic Probing

Fosinopril is a prodrug that undergoes in vivo hydrolysis by esterases in the liver and gastrointestinal mucosa to its active diacid metabolite, fosinoprilat. ptfarm.plwikipedia.orgnih.gov Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ptfarm.pl The synthesis of fosinoprilat and its analogues is crucial for studying its mechanism of action and for structure-activity relationship (SAR) investigations. These synthetic efforts aim to create molecular probes to better understand the interactions between the inhibitor and the active site of zinc-metalloproteases like ACE. researchgate.net

Phosphinic peptides, such as fosinoprilat, are designed as transition-state analogue inhibitors. researchgate.net They mimic the tetrahedral intermediate formed during the hydrolysis of natural peptide substrates by the enzyme. researchgate.net The phosphinic acid group plays a key role in binding to the zinc ion within the enzyme's active site. researchgate.netscholarsresearchlibrary.com

A general synthetic route to fosinoprilat and its analogues involves the coupling of a phosphinic acid moiety with a proline derivative. researchgate.net For instance, the synthesis can start from (4-phenylbutyl)phosphinic acid, which is then elaborated and coupled with a suitable proline analogue, such as (trans)-4-cyclohexyl-L-proline. google.com The synthesis of analogues allows for the exploration of different substituents on the proline ring and variations in the phosphinic acid side chain to optimize potency and selectivity. ptfarm.plresearchgate.net For example, the presence of a cyclohexyl group at the 4th position of the proline ring in fosinoprilat increases its potency tenfold compared to the unsubstituted version. ptfarm.pl

The synthesis of phosphinic amino acid analogues often utilizes hypophosphorous acid (H₃PO₂) and its derivatives as key P-nucleophiles. researchgate.net These can react with electrophiles like aldehydes and amines in phospha-Mannich reactions to build the core structure of the phosphinic acid. researchgate.net Subsequent steps involve coupling these intermediates with amino acid esters or other fragments to complete the synthesis of the target inhibitor. researchgate.net The development of stereoselective synthetic strategies is a significant challenge, aiming to produce specific isomers with desired biological activity. researchgate.net

Investigation of Polymorphism and Chirality in Fosinopril Sodium

Chirality: Fosinopril is a complex molecule with four chiral centers: three on the carbon atoms and one on the phosphorus atom. google.comgoogleapis.com This stereochemical complexity means that, theoretically, sixteen stereoisomers could exist. google.comgoogleapis.com However, only one specific isomer, [1[S(R)]],2α,4β]-4-cyclohexyl-1-[[2-methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetyl]-L-proline, mono-sodium salt, possesses the desired therapeutic activity. google.comgoogleapis.com

The synthesis of fosinopril often results in a mixture of diastereomers. google.comgoogleapis.com For example, a common synthetic pathway can produce a mixture of four diastereomers. googleapis.com Since diastereomers have different physical and chemical properties, including solubility, this characteristic is exploited to separate the desired active isomer from the unwanted ones. googleapis.com This separation can be achieved through techniques like fractional crystallization of their salts, such as alkali metal salts. google.com Industrial-scale synthesis has faced challenges with laborious and inefficient separation methods, such as the repeated crystallization of diastereomeric salts formed with resolving agents like L-cinchonidine. google.com More efficient modern processes aim for higher enantiomeric purity, often employing enzymatic resolution to isolate key chiral intermediates with high selectivity. google.com

Polymorphism: Fosinopril sodium is known to exist in at least two different crystalline forms, or polymorphs, designated as Form A and Form B. googleapis.comnih.govcbg-meb.nl These polymorphs are enantiotropically related, meaning one form is stable over a certain temperature range while the other is stable over a different range. nih.gov They can be distinguished by their different physicochemical properties. nih.gov

The two forms exhibit distinct melting behaviors, powder X-ray diffraction (PXRD) patterns, and spectroscopic signatures in Fourier transform infrared (FTIR) and solid-state nuclear magnetic resonance (NMR) spectra (both ³¹P and ¹³C). nih.gov Studies using these analytical techniques have suggested that the conformational differences between the polymorphs likely originate from the environment of the acetal side chain and potential cis-trans isomerization around the C6-N peptide bond. nih.gov Form A is considered the therapeutically used and more thermodynamically stable polymorph. googleapis.comcbg-meb.nl The control of crystallization conditions, including the solvent system and water content, is critical to selectively produce the desired Form A. google.com

Table of Analytical Techniques for Fosinopril Sodium Polymorphs

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| Melting Behavior Analysis | Distinguishes polymorphs based on melting point and heat of fusion. | nih.gov |

| Powder X-ray Diffraction (PXRD) | Provides unique diffraction patterns for each crystalline form. | nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Reveals differences in the vibrational environment of functional groups, indicating conformational changes. | nih.gov |

Molecular Mechanism of Action and Pharmacodynamics

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition at a Molecular Level

The primary therapeutic effects of fosinopril (B1673572) are derived from its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. hres.cahres.cadrugs.comnih.govmedicines.org.auwikipedia.orgpatsnap.commedicinenet.com

Fosinoprilat (B1673573) acts as a specific competitive inhibitor of ACE. drugs.comnih.govnova.edumedicines.org.aunih.gov This means it directly competes with the natural substrate of ACE, angiotensin I, for binding to the enzyme's active site. nih.gov The phosphinate group within the molecular structure of fosinoprilat is crucial for this specific binding. drugs.com By occupying the active site, fosinoprilat prevents ACE from carrying out its normal enzymatic function. nih.govwikipedia.org

Structural studies have provided insights into the binding of fosinoprilat to the active site of ACE. Fosinoprilat binds to both the N-terminal (nACE) and C-terminal (cACE) domains of the enzyme. nih.gov The inhibitor interacts with key residues within the active site, including those involved in the coordination of a zinc ion essential for the enzyme's catalytic activity. nih.govresearchgate.net Molecular dynamics simulations have shown that fosinoprilat binds favorably within the interface of the ACE2 receptor and the receptor-binding domain (RBD) of SARS-CoV-2, suggesting a stable interaction. frontiersin.org Kinetic studies have demonstrated that fosinoprilat exhibits a high affinity for both nACE and cACE, with a notable selectivity for the cACE domain. nih.gov

ACE is a peptidyl dipeptidase that catalyzes the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II, a potent vasoconstrictor. hres.cahres.cadrugs.comhres.camedicines.org.aumedicinenet.com By competitively inhibiting ACE, fosinoprilat effectively blocks this conversion. hres.canih.govnih.govwikipedia.orgmedicinenet.comnih.gov This leads to a significant reduction in the circulating levels of angiotensin II. hres.cadrugs.commedicines.org.au The decrease in angiotensin II results in vasodilation (widening of blood vessels), which in turn lowers peripheral vascular resistance and blood pressure. wikipedia.orgpatsnap.commedicinenet.com Furthermore, the reduction of angiotensin II's negative feedback on renin secretion leads to an increase in plasma renin activity. hres.cahres.cadrugs.commedicines.org.au

Angiotensin II is a primary stimulant for the secretion of aldosterone (B195564) from the adrenal cortex. hres.cahres.cadrugs.commedicines.org.au Aldosterone promotes the retention of sodium and water, contributing to increased blood volume and pressure. By decreasing the levels of angiotensin II, fosinoprilat indirectly inhibits the secretion of aldosterone. hres.cahres.cadrugs.commedicines.org.aupatsnap.com This reduction in aldosterone leads to decreased sodium and water retention and a small increase in serum potassium levels. hres.cahres.cadrugs.commedicines.org.au

Cellular and Subcellular Pharmacodynamic Research in Preclinical Models

Preclinical studies have provided further understanding of fosinopril's effects at a cellular level. In studies using Chinese hamster ovary cells, fosinopril demonstrated an ability to increase the frequency of chromosomal aberrations at toxic concentrations without metabolic activation. nih.govnps.org.aumedsinfo.com.au However, this effect was not observed at lower, non-toxic concentrations or with metabolic activation. nih.govnps.org.aumedsinfo.com.au Molecular docking and dynamics simulations have explored the interaction of fosinoprilat with various proteins, including its binding to the active site of ACE and its potential to disrupt the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor. researchgate.netfrontiersin.org These computational models help to visualize and understand the specific molecular interactions that underpin the drug's activity.

In Vitro Enzyme Inhibition Kinetics

The inhibitory activity of fosinopril and its active metabolite, fosinoprilat, against ACE has been characterized through detailed kinetic studies. These analyses provide quantitative measures of the drug's potency and describe the nature of its interaction with the enzyme.

The potency of an inhibitor is often expressed by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) and its Ki value (the inhibition constant). For fosinopril, kinetic studies on bovine lung ACE determined an IC50 value of 1.159 µM and a Ki value of 1.675 µM. yok.gov.tr Another source reports a similar Ki of 1.675 µM but an IC50 of 0.18 µM. medchemexpress.commedchemexpress.com The active metabolite, fosinoprilat, is a substantially more potent inhibitor. Studies using purified rabbit lung ACE found that fosinoprilat had an IC50 of 11 nM. nih.gov

| Compound | Enzyme Source | IC50 Value | Ki Value | Type of Inhibition |

|---|---|---|---|---|

| Fosinopril | Bovine Lung ACE | 1.159 µM | 1.675 µM | Non-competitive |

| Fosinoprilat | Purified Rabbit Lung ACE | 11 nM | Not Reported | Not Specified |

Kinetic analyses have established that fosinopril exhibits a non-competitive inhibition effect on ACE activity. medchemexpress.comyok.gov.tr Structural studies using X-ray crystallography have provided a detailed view of the interaction between the active metabolite, fosinoprilat, and the two catalytic domains of human somatic ACE: the N-domain (nACE) and the C-domain (cACE). rcsb.orgnih.gov

These high-resolution crystal structures reveal that fosinoprilat binds to both domains, acting as a non-selective inhibitor. rcsb.orgnih.gov The binding interaction involves a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions within the active sites of both nACE and cACE. researchgate.net The analysis of the complex showed that altered hydrophobic interactions are a key contributing factor to the binding of fosinoprilat within the enzyme's catalytic pocket. rcsb.orgnih.gov This detailed structural and kinetic information is crucial for understanding the molecular basis of ACE inhibition by fosinoprilat and aids in the development of next-generation, potentially domain-specific, ACE inhibitors. rcsb.orgnih.gov

Pharmacokinetic and Biotransformation Studies of Fosinopril Sodium with a Preclinical Focus

Fosinopril (B1673572) sodium, an ester prodrug, undergoes extensive metabolic conversion to its active form, fosinoprilat (B1673573), which is responsible for its therapeutic effects. hres.ca Preclinical investigations have been instrumental in elucidating the pharmacokinetic profile and biotransformation pathways of this compound.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Essential Structural Elements for ACE Inhibition

The inhibitory activity of fosinopril (B1673572) and other ACE inhibitors is contingent upon specific structural features that facilitate binding to the active site of the angiotensin-converting enzyme.

Fosinopril is distinguished as the first and only phosphonate-containing ACE inhibitor. nih.govasianjpr.com Its active form, fosinoprilat (B1673573), contains a phosphinate group that is crucial for its specific and high-affinity binding to the ACE active site. researchgate.netdrugs.com This phosphinate group acts as a potent zinc-binding group, chelating with the zinc ion (Zn²⁺) that is essential for the catalytic activity of the metalloproteinase ACE. scholarsresearchlibrary.comnih.gov The interaction between the phosphinic acid and the zinc atom is a key determinant of the inhibitory potency. nih.gov

The design of fosinopril was a result of a search for ACE inhibitors that lacked the sulfhydryl group found in early inhibitors like captopril (B1668294), which was associated with certain side effects. nih.govscholarsresearchlibrary.com The phosphinic acid group in fosinoprilat not only effectively binds to the zinc ion but is also proposed to more accurately mimic the tetrahedral transition state of peptide hydrolysis, a reaction catalyzed by ACE. nih.gov This contributes to its strong and specific inhibition of the enzyme. nih.govresearchgate.net Fosinopril itself is a prodrug, an ester that is hydrolyzed in the body to the active fosinoprilat. asianjpr.comdrugs.com This esterification of the phosphinate group enhances oral bioavailability. scholarsresearchlibrary.com

Beyond the critical zinc-binding phosphinate group, other structural components of fosinoprilat are vital for its pharmacological activity. A fundamental requirement for ACE inhibitors is the presence of an N-ring containing a carboxylic acid. scholarsresearchlibrary.commu-varna.bg This feature is designed to mimic the C-terminal carboxylate of natural ACE substrates, thereby facilitating interaction with the enzyme's active site. scholarsresearchlibrary.com

In fosinoprilat, the N-ring is a proline moiety, a common feature in many ACE inhibitors that enhances potency. stereoelectronics.orgnih.gov Specifically, fosinoprilat includes a 4-cyclohexylproline analogue. nih.gov The presence of large, hydrophobic heterocyclic rings, such as the one in fosinopril, is known to increase the inhibitor's potency and influence its pharmacokinetic properties. scholarsresearchlibrary.com The carboxylic acid group on the proline ring is essential for binding to a cationic binding site within the ACE enzyme. nih.gov This interaction, in conjunction with the phosphinate group's binding to the zinc ion, anchors the inhibitor firmly in the active site.

ACE inhibitors can be broadly categorized into three main classes based on their zinc-binding functional group: sulfhydryl-containing, dicarboxylate-containing, and phosphonate-containing agents. scholarsresearchlibrary.com

| ACE Inhibitor Class | Zinc-Binding Group | Example(s) | Binding Characteristics |

| Sulfhydryl-containing | Sulfhydryl (-SH) | Captopril, Zofenopril | The sulfhydryl group exhibits strong binding to the zinc ion. scholarsresearchlibrary.com However, it has been associated with a higher incidence of certain side effects like skin rash and taste disturbances. scholarsresearchlibrary.com |

| Dicarboxylate-containing | Carboxylate (-COOH) | Enalapril (B1671234), Lisinopril (B193118), Ramipril | This is the largest class of ACE inhibitors. The carboxylate group binds to the zinc ion, mimicking the transition state of peptide hydrolysis. scholarsresearchlibrary.com |

| Phosphonate-containing | Phosphinate (O=P-OH) | Fosinopril | The phosphinate group also mimics the peptide hydrolysis transition state and demonstrates high binding affinity for the zinc ion. researchgate.netscholarsresearchlibrary.com It was introduced to potentially increase the potency of ACE inhibitors. bioline.org.br |

Captopril, the first ACE inhibitor, utilizes a sulfhydryl group for zinc binding. scholarsresearchlibrary.com While effective, the search for alternatives with improved side effect profiles led to the development of dicarboxylate-containing inhibitors like enalapril and lisinopril, where a carboxyl group chelates the zinc ion. scholarsresearchlibrary.comstereoelectronics.org Fosinopril represents the third class, employing a phosphinate group. scholarsresearchlibrary.comnih.gov This phosphinate group is considered to be a very effective zinc binder, contributing to fosinoprilat's high affinity for the ACE enzyme. nih.govresearchgate.net

Rational Design and Synthesis of Fosinopril Analogues

The unique structure of fosinopril has served as a template for the rational design and synthesis of new analogues with potentially enhanced properties. Researchers have explored modifications to the fosinopril structure to improve its binding affinity and efficacy.

One area of investigation has been the modification of the C-terminal ring system. For instance, the development of fosinoprilat involved creating a 4-cyclohexylproline analog of an earlier phosphinic acid compound, which resulted in a more potent inhibitor. nih.gov Further studies have synthesized and evaluated various analogues of fosinopril containing different proline derivatives, such as trans-4-phenyl-L-proline and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. nih.gov

In one study, a series of fosinopril analogues were synthesized and tested for their ACE inhibitory activity in vitro. An analogue incorporating a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety (analogue A2) demonstrated higher inhibitory activity than fosinopril itself. nih.gov This suggests that modifications to the proline ring can significantly impact the compound's interaction with the ACE enzyme. The synthesis of such analogues often involves complex chemical processes, including the preparation of optically active phosphine (B1218219) derivatives. researchgate.netgoogle.com The development of more efficient synthetic routes, including enzymatic hydrolysis for the resolution of racemic mixtures, has been a focus of research to facilitate the production of these complex molecules. google.com

Molecular Modeling and Computational Chemistry Approaches

Computational methods have become invaluable tools in understanding the molecular interactions between ACE inhibitors and the ACE enzyme, as well as in the design of new, more potent inhibitors.

Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding of fosinoprilat to the active site of ACE. These computational techniques provide insights into the specific interactions that stabilize the inhibitor-enzyme complex.

Docking studies have been used to predict the binding affinity of fosinopril and its analogues to ACE. nih.govchcmj.ac.in In these studies, the three-dimensional structure of the ACE enzyme, often obtained from protein data banks (e.g., PDB ID: 1R4L), is used as a target. nih.gov The inhibitor molecules are then "docked" into the active site of the enzyme, and their binding energies are calculated. Lower docking scores typically indicate a more stable drug-receptor complex. nih.gov For example, a study that designed and docked four new fosinopril derivatives found that a derivative with a carboxyl group attached to the cyclohexane (B81311) ring exhibited a better binding affinity than the original fosinopril. chcmj.ac.in

High-resolution crystal structures of both the N-domain and C-domain of ACE in complex with fosinoprilat have been determined (PDB IDs: 7Z6Z and 7Z70). whiterose.ac.ukrcsb.org These structures provide a detailed view of the molecular interactions, confirming that the phosphinate group binds to the catalytic zinc ion. whiterose.ac.ukwhiterose.ac.uk The crystal structures also revealed that fosinoprilat exhibits a degree of selectivity for the C-domain of ACE, which is primarily responsible for blood pressure regulation. whiterose.ac.ukdrugbank.com Molecular dynamics simulations can further elucidate the dynamic behavior of the fosinoprilat-ACE complex over time, providing a more comprehensive understanding of the binding stability and conformational changes. frontiersin.orgnih.gov These computational approaches are instrumental in the rational design of second-generation, domain-specific ACE inhibitors with potentially improved therapeutic profiles. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies for ACE Inhibition

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. ajptr.comresearchgate.net For a QSAR model to be considered valid and reliable, the biological activities of all the chemicals included in the model must share a common mechanism of action. ajptr.com The quality of the model is highly dependent on the quality of the experimental data used to build it. ajptr.com

In the context of Angiotensin-Converting Enzyme (ACE) inhibitors, QSAR studies aim to establish a mathematical relationship between the physicochemical properties of these inhibitor molecules and their potency in inhibiting ACE. ajptr.comresearchgate.net ACE inhibitors are a class of drugs used primarily to treat hypertension and heart failure. researchgate.net Fosinopril is a phosphonate-containing ACE inhibitor, distinguishing it from many other ACE inhibitors that are dicarboxylate-containing, such as lisinopril and enalapril. researchgate.netresearchgate.net All ACE inhibitors function by chelating the divalent zinc ion at the ACE active site. researchgate.net

Several QSAR studies have been conducted on ACE inhibitors, revealing key structural features for potent inhibition. researchgate.net These studies have shown that the composition of the C-terminal amino acid residue plays a major role in the activity of the ACE enzyme. researchgate.net Specifically, there is a preference for aliphatic and small residues at the C-1 position and bulky hydrophobic or sulfur-containing amino acids at the C-4 position. researchgate.net

While specific, detailed QSAR studies focusing solely on fosinopril are not extensively available in the provided results, the broader QSAR analyses of ACE inhibitors provide valuable insights. For instance, a study involving 263 ACE inhibitory peptides established a QSAR model with a high coefficient of determination (94.4%), emphasizing the importance of the C-terminal pentapeptide in ACE inhibition. researchgate.net Another study highlighted that the absorption of ACE inhibitors can occur via both active and passive transport, a factor that can be incorporated into more complex QSAR models. oup.com The dissimilar retention behavior of lisinopril compared to more lipophilic drugs like fosinopril in micellar thin-layer chromatography suggests different interaction mechanisms, which can be a crucial parameter in QSAR modeling. oup.com

Theoretical Pharmacological Aspects of Fosinopril Interactions

The pharmacological activity of fosinopril is intrinsically linked to its chemical structure and its interactions with biological targets and other molecules. Fosinopril itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat. bch.ro This conversion is thought to occur in the gastrointestinal mucosa and the liver. drugbank.com Fosinoprilat is a potent and competitive inhibitor of ACE. drugbank.com

The interaction of fosinoprilat with ACE is a key pharmacological event. Like other ACE inhibitors, fosinoprilat's phosphonate (B1237965) group chelates with the zinc ion located in the active site of the ACE enzyme. researchgate.net This interaction blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure. drugbank.com

Beyond its primary target, fosinopril and its active metabolite can engage in various other interactions:

Drug-Drug Interactions: Co-administration of fosinopril with potassium-sparing diuretics can lead to hyperkalemia. nih.gov Antacids may reduce the absorption of fosinopril. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effect of ACE inhibitors, likely by reducing the synthesis of vasodilating renal prostaglandins (B1171923). medscape.commedscape.com

Protein Binding: Fosinoprilat exhibits high plasma protein binding, exceeding 99%. nih.gov This extensive binding can influence its distribution and elimination in the body.

Excipient Interactions: There have been reports of chemical incompatibility between fosinopril sodium and magnesium stearate, a common pharmaceutical excipient. This interaction appears to be mediated by water and can lead to the degradation of fosinopril. researchgate.net

Molecular Encapsulation and Complexation Studies

Fosinopril is characterized as one of the most hydrophobic substances among ACE inhibitors, which contributes to its low water solubility and consequently, poor bioavailability after oral administration. nih.govresearchgate.net To address this limitation, molecular encapsulation and complexation techniques have been explored, primarily involving cyclodextrins. nih.govresearchgate.net

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. bch.ro This unique structure allows them to encapsulate guest molecules, like fosinopril, within their cavity, forming inclusion complexes. bch.ro This encapsulation can lead to significant improvements in the physicochemical properties of the guest molecule, including solubility, stability, and bioavailability. researchgate.net

Investigation of Interactions with Cyclodextrins and Inclusion Complex Formation

Several studies have investigated the interaction of fosinopril sodium with different types of cyclodextrins, including beta-cyclodextrin (B164692) (β-CD), hydroxypropyl-β-cyclodextrin (HPBCD), and randomly methylated-β-cyclodextrin (RAMEB). bch.ronih.govfarmaciajournal.com The formation of inclusion complexes has been confirmed using various analytical techniques such as thin-layer chromatography, thermal analysis (Differential Scanning Calorimetry - DSC), X-ray powder diffractometry (PXRD), and Fourier-transform infrared spectroscopy (FTIR). researchgate.netbch.ronih.gov

Phase solubility analysis has shown that the solubility of fosinopril sodium in simulated gastric fluid increases in the presence of these cyclodextrins. nih.govresearchgate.net For instance, the interaction with RAMEB resulted in an A(L)-type phase solubility diagram, indicating the formation of a 1:1 soluble complex. nih.govresearchgate.net In contrast, the interaction with β-CD showed a B(S)-type diagram, suggesting the formation of a complex with limited solubility. nih.govresearchgate.net

The stoichiometry of the inclusion complex between fosinopril sodium and β-CD has been determined to be 1:1. researchgate.netdntb.gov.ua The stability of these complexes has also been evaluated, with apparent stability constants (K1:1) calculated for different cyclodextrins.

| Cyclodextrin (B1172386) | Stability Constant (K1:1) (M⁻¹) | Method |

| β-Cyclodextrin | 1770.34 | Higuchi and Connors |

| Randomly Methylated-β-Cyclodextrin (RAMEB) | 3209.99 | Higuchi and Connors |

| β-Cyclodextrin | 278.93 | Benesi-Hildebrand |

This table presents data on the stability constants of Fosinopril-cyclodextrin complexes. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Molecular modeling studies have provided insights into the geometry of the inclusion complex. researchgate.net These studies suggest that the propanoyloxy-propoxy group of the fosinopril molecule is encapsulated within the β-cyclodextrin cavity. researchgate.net FTIR analysis supports this, indicating that the ester group of fosinopril is likely enclosed within the cyclodextrin's cavity. nih.gov

Mechanistic Aspects of Improved Solubility and Stability via Complexation

The formation of an inclusion complex with cyclodextrins improves the solubility and stability of fosinopril through several mechanisms. The primary mechanism for enhanced solubility is the masking of the hydrophobic fosinopril molecule within the hydrophilic environment of the cyclodextrin. wjbphs.com The exterior of the cyclodextrin, being hydrophilic, allows the entire complex to be more soluble in aqueous media. wjbphs.com

The complexation process often leads to the amorphization of the drug, as evidenced by PXRD and thermal analysis. researchgate.netnih.gov The crystalline structure of fosinopril is disrupted upon inclusion into the cyclodextrin cavity, resulting in a new solid phase with an amorphous nature. bch.roresearchgate.net This amorphous state generally exhibits higher apparent solubility and dissolution rates compared to the crystalline form.

Furthermore, encapsulation within the cyclodextrin cavity can protect the fosinopril molecule from degradation. mdpi.com For instance, a study on a niosomal formulation containing a fosinopril/γ-cyclodextrin complex demonstrated enhanced chemical stability of the drug. mdpi.com The inclusion within the cyclodextrin provides a protective microenvironment, shielding the labile parts of the fosinopril molecule, such as the ester group, from hydrolysis. nih.govmdpi.com This improved stability is crucial for maintaining the therapeutic efficacy of the drug. The formation of hydrogen bonds between fosinopril and the cyclodextrin also plays a role in the stabilization of the inclusion complex. researchgate.net

Analytical Methodologies for Fosinopril Sodium Research

Chromatographic Techniques Development and Validation

Chromatographic methods are central to the analytical landscape of fosinopril (B1673572) sodium research, providing the means to separate complex mixtures and quantify individual components with high precision and accuracy.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Fosinopril Sodium and Fosinoprilat (B1673573)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of fosinopril sodium and its active form, fosinoprilat. researchgate.netresearchgate.netchem-soc.sinih.gov Researchers have developed and validated numerous RP-HPLC methods for their simultaneous determination in bulk drug products and pharmaceutical formulations. researchgate.netresearchgate.netchem-soc.si These methods are valued for their simplicity, speed, and reliability. researchgate.netijaresm.com

A typical RP-HPLC method might utilize a C18 or C8 column. researchgate.netijaresm.comnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, with the pH adjusted to optimize separation. researchgate.netchem-soc.sinih.gov For instance, one method employs a mobile phase of methanol and water (75:25 v/v) with the pH adjusted to 3.1 using orthophosphoric acid. chem-soc.si UV detection is commonly performed at wavelengths around 210 nm, 215 nm, 220 nm, or 271 nm. chem-soc.siasianjpr.comijfmr.comcapes.gov.br

Method validation is a critical aspect, ensuring the reliability of the analytical data. ijaresm.comasianjpr.com Validation parameters typically include system suitability, specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). ijaresm.comasianjpr.com For example, a validated method demonstrated linearity for fosinopril sodium over a concentration range of 10-50 µg/mL with a high correlation coefficient (R² = 0.999). ijaresm.com Another study reported a linearity range of 1.6-30 µg/mL with a detection limit of 0.29 µg/mL for fosinopril sodium. researchgate.net

Interactive Table: HPLC Method Parameters for Fosinopril Sodium Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Hypersil ODS (250x4.6 mm, 3.0 µm) asianjpr.com | C18 Agilent-Analytical (250 x 4.6 mm, 5 µm) ijaresm.com | X Terra C18 (150 mm x 4.6 mm, 5 µm) chem-soc.si |

| Mobile Phase | Water:Acetonitrile:1% Orthophosphoric Acid (Gradient) asianjpr.com | Methanol:Water (0.1% OPA, pH 3.3) (70:30) ijaresm.com | Methanol:Water (75:25 v/v), pH 3.1 chem-soc.si |

| Flow Rate | 1.2 mL/min asianjpr.com | 0.7 mL/min ijaresm.com | 1.0 mL/min chem-soc.si |

| Detection Wavelength | 210 nm asianjpr.com | 267 nm ijaresm.com | 220 nm chem-soc.si |

| Retention Time | ~50.3 min asianjpr.com | 4.543 min ijaresm.com | Not Specified |

| Linearity Range | Not Specified | 10-50 µg/mL ijaresm.com | 0.05-1.0 mg/mL chem-soc.si |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/TOF, MSn) for Structure Elucidation of Degradation Products

For the structural characterization of impurities and degradation products, more powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.netnih.gov LC coupled with Time-of-Flight (TOF) MS or tandem MS (MSn) provides high-resolution mass data, enabling the accurate mass measurement and fragmentation analysis necessary for elucidating the structures of unknown compounds. researchgate.netnih.govmolnar-institute.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, and neutral hydrolysis, oxidation, and photolysis, are performed to generate potential degradation products. researchgate.netnih.govijper.org LC-MS/TOF and MSn are then used to analyze the resulting mixtures. researchgate.netnih.gov For example, under hydrolytic and photo-acidic stress, fosinopril was found to degrade into several products. researchgate.netnih.gov The fragmentation patterns of these degradation products are compared with that of the parent drug to deduce their structures. researchgate.net Online H/D exchange experiments can further aid in characterization by determining the number of exchangeable protons in a molecule. researchgate.net

One study successfully characterized six degradation products of fosinopril using a combination of LC-MS/TOF, MSn, and on-line H/D exchange studies. researchgate.net This comprehensive approach allowed for the establishment of a complete degradation pathway for the drug. researchgate.net

Impurity Profiling and Forced Degradation Product Characterization

Impurity profiling is a critical component of drug development and quality control, aiming to identify and quantify all potential impurities in a drug substance or product. asianjpr.comijper.org Forced degradation studies are intentionally conducted to generate degradation products that might form under various storage and handling conditions. nih.govijper.org

A simple and efficient HPLC method was developed for the identification and quantification of fosinopril sodium and its related impurities in the bulk drug. asianjpr.com This method utilized a Hypersil ODS column with a gradient mobile phase and UV detection at 210 nm, successfully separating all impurities within 60 minutes. asianjpr.comasianjpr.com The method was validated for various parameters, ensuring its suitability for routine quality control. asianjpr.com

Stress degradation studies on fosinopril have shown that it is susceptible to hydrolysis under acidic, basic, and neutral conditions, as well as photo-acidic conditions, while remaining stable under oxidative and thermal stress. researchgate.netnih.gov The primary degradation product is its active metabolite, fosinoprilat, formed via ester hydrolysis. researchgate.netmdpi.com Other degradation products have also been identified and characterized using advanced techniques like LC-MS/TOF and MSn. researchgate.netnih.govscirp.org The interaction with certain excipients, such as magnesium stearate, can also lead to metal-ion mediated degradation. scirp.org

Spectroscopic Analytical Methods

Spectroscopic methods provide valuable information about the chemical structure, concentration, and interactions of fosinopril sodium.

UV and Derivative Spectrophotometry for Quantification and Interaction Studies

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of fosinopril sodium in its pure form and in pharmaceutical tablets. researchgate.netijpsonline.comijpsonline.com In methanol, fosinopril sodium exhibits a maximum absorption (λmax) at 208 nm. researchgate.netijpsonline.com

Derivative spectrophotometry can enhance the specificity of the analysis by resolving overlapping spectra. The third-derivative spectrum of fosinopril sodium in methanol shows a maximum at 217.4 nm and a minimum at 223 nm. researchgate.netijpsonline.comresearchgate.net Both zero-order and third-derivative methods have been validated and found to be accurate and reproducible for routine analysis. researchgate.netijpsonline.com Fourth-derivative spectrophotometry has also been employed for the simultaneous determination of fosinopril and hydrochlorothiazide (B1673439) in tablets, with measurements at zero-crossing wavelengths of 217.7 nm for fosinopril. capes.gov.bristanbul.edu.tr

These spectroscopic techniques are also valuable for studying drug interactions. nih.govx-mol.net For instance, derivative spectroscopy has been used to investigate the in vitro interaction of fosinopril with H2-receptor antagonists like cimetidine, ranitidine, and famotidine (B1672045), revealing that these drugs can decrease the availability of fosinopril. nih.gov UV absorption spectroscopy, in conjunction with fluorescence spectroscopy, has been used to study the interaction between fosinopril and bovine serum albumin (BSA), indicating a static quenching mechanism and providing binding constants. x-mol.netdntb.gov.ua

Interactive Table: Spectroscopic Data for Fosinopril Sodium

| Method | Solvent | λmax (nm) | Application |

| Simple UV Spectrophotometry | Methanol researchgate.netijpsonline.com | 208 researchgate.netijpsonline.com | Quantification researchgate.netijpsonline.com |

| Third-Derivative Spectrophotometry | Methanol researchgate.netijpsonline.com | 217.4 (maxima), 223 (minima) researchgate.netijpsonline.comresearchgate.net | Quantification researchgate.netijpsonline.com |

| Fourth-Derivative Spectrophotometry | Methanol capes.gov.br | 217.7 (zero-crossing) capes.gov.bristanbul.edu.tr | Simultaneous determination with hydrochlorothiazide capes.gov.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformation of fosinopril sodium. nih.govnih.govnih.gov Solid-state ¹³C and ³¹P NMR, along with Fourier Transform Infrared (FTIR) spectroscopy, have been used to characterize the two polymorphic forms of fosinopril sodium, designated as Form-A and Form-B. google.comgoogleapis.com These studies revealed differences in the environment of the acetal (B89532) side chain and suggested possible cis-trans isomerization about the C6-N peptide bond as the origin of the polymorphism. nih.gov

In solution, high-resolution NMR spectroscopy, combined with techniques like laser light scattering (LLS), has been used to study the aggregation behavior of fosinopril sodium in aqueous media. nih.gov These studies revealed that fosinopril sodium exhibits a micelle-like self-association behavior, with a critical micelle concentration (cmc) of approximately 1.5 mg/mL. nih.gov This self-association is driven by hydrophobic interactions and may be responsible for its concentration-dependent stability and limited absorption. nih.gov ³¹P-NMR and ¹H-NMR have also been instrumental in studying the mechanism of metal ion-mediated degradation of fosinopril. nih.gov

Advanced Characterization Techniques

Laser Light Scattering (LLS) is a powerful technique for characterizing the self-association and aggregation behavior of fosinopril sodium in aqueous solutions. nih.govresearchgate.net Studies have revealed that fosinopril sodium exhibits a micelle-like self-association behavior. researchgate.netnih.gov

This aggregation is driven by hydrophobic interactions, leading to the formation of micellar aggregates. nih.govresearchgate.net LLS measurements can determine the apparent hydrodynamic radius of these aggregates as a function of concentration and temperature. researchgate.net For fosinopril sodium, a critical micelle concentration (cmc) of approximately 1.5 mg/mL has been identified. researchgate.netnih.gov Above this concentration, the molecules assemble into aggregates with a narrow size distribution and an average diameter of about 150 nm. nih.govresearchgate.net This surface activity and self-association are thought to influence the drug's stability in aqueous solutions and its solubility in the presence of metal ions. researchgate.netnih.gov Dynamic Light Scattering (DLS), a specific application of LLS, is used to measure particle size and distribution by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. mdpi.comacs.org

Table 1: Aggregation Properties of Fosinopril Sodium

| Parameter | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (cmc) | ~1.5 mg/mL | researchgate.netnih.gov |

| Average Aggregate Diameter (above cmc) | ~150 nm | nih.govresearchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is a non-thermal technique widely used to investigate molecular interactions and conformational changes in fosinopril sodium. nih.govscielo.br By analyzing the vibrational spectra of the molecule, FTIR can provide information about the chemical bonds and functional groups present. science.gov

In the solid state, FTIR has been instrumental in characterizing the two polymorphic forms of fosinopril sodium. nih.gov The analysis of FTIR spectra indicated differences in the environment of the acetal side chain between the two polymorphs, suggesting possible cis-trans isomerization around the C6-N peptide bond. nih.gov FTIR is also employed to study the interaction of fosinopril with other molecules, such as cyclodextrins. nih.govresearchgate.net Changes in the position and intensity of characteristic absorption peaks, such as the C=O stretching vibrations of the ester, carbonyl, and amide groups, can indicate the formation of inclusion complexes. researchgate.netresearchgate.net For instance, the shifting of the O-H stretching vibration band of β-cyclodextrin upon interaction with fosinopril suggests the involvement of its hydroxyl groups in the formation of new hydrogen bonds. researchgate.net Furthermore, FTIR studies have shown that interaction with fosinopril can induce slight conformational changes in proteins like bovine serum albumin (BSA). x-mol.net

Powder X-ray Diffractometry (PXRD) is a fundamental technique for the solid-state characterization of fosinopril sodium and its complexes. diva-portal.org It provides information about the crystalline structure of a material. fda.gov

PXRD patterns have been used to differentiate between the two polymorphic modifications of fosinopril sodium. nih.gov The crystalline nature of pure fosinopril sodium is evidenced by several distinct peaks at specific diffraction angles (2θ). researchgate.netresearchgate.net When fosinopril sodium forms inclusion complexes, for example with cyclodextrins, PXRD can reveal changes in its physical state. nih.gov The disappearance or reduction in the intensity of the characteristic crystalline peaks of fosinopril sodium in the PXRD pattern of the complex is indicative of a drug amorphization process, suggesting the formation of an inclusion complex. nih.gov This technique is crucial in preformulation studies to assess the compatibility of fosinopril sodium with various pharmaceutical excipients. researchgate.net

Table 2: Characteristic PXRD Peaks of Crystalline Fosinopril Sodium

| Diffraction Angle (2θ) |

|---|

| 4.7° |

| 6.2° |

| 8.0° |

| 10.9° |

| 15.2° |

| 15.7° |

| 16.7° |

| 21.4° |

| 26.2° |

Source: researchgate.netresearchgate.net

Bioanalytical Method Development for Fosinoprilat in Biological Matrices (Preclinical)

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids, which is a critical aspect of preclinical and clinical drug development. itrlab.comonlinepharmacytech.info For fosinopril sodium, a prodrug, it is rapidly and completely hydrolyzed in vivo to its active metabolite, fosinoprilat. researchgate.net Therefore, bioanalytical methods are developed to quantify fosinoprilat in biological matrices like plasma and serum. researchgate.netnih.gov

Sample preparation is a crucial step in bioanalytical method development, aiming to isolate the analyte of interest from the complex biological matrix. asianjpr.comorochem.com Various extraction techniques are employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). asianjpr.comsigmaaldrich.com

Solid-phase extraction is a widely used technique for preparing samples for the analysis of fosinoprilat due to its efficiency and ability to produce clean samples. researchgate.netasianjpr.com The optimization of the SPE method involves several steps to ensure maximum retention of the analyte and removal of interferences. sigmaaldrich.com This includes conditioning the SPE sorbent, equilibrating it with a solution similar to the sample matrix, loading the sample, washing away interferences, and finally eluting the analyte of interest. sigmaaldrich.com For the analysis of fosinoprilat, reversed-phase SPE is often utilized, where the retention mechanism is based on non-polar or hydrophobic interactions between the analyte and the sorbent. sigmaaldrich.com To prevent the hydrolysis of any remaining fosinopril to fosinoprilat during the assay, serum samples are often acidified before purification by SPE. nih.gov The use of automated 96-well SPE plates can significantly increase the throughput of sample preparation. nih.gov A well-optimized SPE method can achieve high recovery of the analyte, with reports of up to 97% recovery for fosinoprilat from human plasma. researchgate.net

Method Validation for Specificity, Linearity, Precision, and Accuracy

The validation of analytical methods for Fosinopril Sodium is crucial to ensure the reliability and accuracy of research findings. This process involves a rigorous evaluation of several key parameters, including specificity, linearity, precision, and accuracy, primarily through High-Performance Liquid Chromatography (HPLC) techniques.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the analysis of Fosinopril Sodium, specificity is commonly established by comparing the chromatograms of a blank solvent, a placebo solution, the Fosinopril Sodium standard solution, and a sample solution. The absence of interfering peaks at the retention time of Fosinopril Sodium in the blank and placebo chromatograms confirms the method's specificity. asianjpr.com For instance, in one study, the specificity of an HPLC method was confirmed by comparing the chromatogram of a blank run to the chromatogram of a single impurity run, followed by an injection of a solution containing a mix of impurities and Fosinopril Sodium to ensure the Fosinopril Sodium peak was well-separated. asianjpr.com The retention times for Fosinopril Sodium and its related impurities were found to be distinct, indicating the method's suitability. asianjpr.com

Linearity

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Fosinopril Sodium, linearity is typically evaluated by preparing a series of solutions at different concentrations and plotting the peak area response against the concentration. The linearity is then assessed by the correlation coefficient (r²) of the resulting calibration curve.

Research has demonstrated excellent linearity for Fosinopril Sodium analysis using HPLC methods. For example, one study reported a linearity range of 10-50 µg/mL with a correlation coefficient of 0.999. ijnrd.orgijnrd.org Another study established linearity in the range of 20-70 ppm, also with a correlation coefficient of not less than 0.9990. ijfmr.com A kinetic spectrophotometric method also showed a linear relationship for Fosinopril concentrations between 2-30 µg/ml. wisdomlib.org

Table 1: Linearity Data for Fosinopril Sodium Analysis

| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |

| 10-50 | 0.999 | RP-HPLC | ijnrd.orgijnrd.org |

| 20-70 | >0.9990 | HPLC | ijfmr.com |

| 2-30 | >0.99 | HPLC | asianjpr.com |

| 1.6-30 | 0.999 | RP-HPLC | researchgate.net |

| 10-50 | >0.99 | RP-HPLC | researchgate.net |

| 2-30 | High | Kinetic Spectrophotometry | wisdomlib.org |

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For Fosinopril Sodium, studies have consistently reported low %RSD values, indicating high precision of the analytical methods. For instance, a method precision study showed a %RSD of 0.06, which is well below the typical acceptance criterion of 2.0%. ijnrd.org Another study evaluated intra-day precision by analyzing Fosinopril Sodium solutions at three different concentrations three times on the same day, while inter-day precision was assessed over three different days. ijnrd.org The precision of quality control assay results for fosinoprilat, the active metabolite, ranged from 4 to 18% CV in serum and 7 to 16% CV in urine. nih.gov

Table 2: Precision Data for Fosinopril Sodium Analysis

| Precision Type | Concentration (µg/mL) | %RSD | Reference |

| Method Repeatability | 10 | 0.06 | ijnrd.org |

| Intra-day | 20, 30, 40 | <2.0 | ijnrd.org |

| Inter-day | 20, 30, 40 | <2.0 | ijnrd.org |

| Repeatability | - | <2.0 | ijfmr.com |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample solution, and the mixture is then analyzed. The percentage of the drug recovered is calculated.

High recovery values are indicative of an accurate method. For Fosinopril Sodium, recovery studies have shown excellent accuracy. One study reported a recovery of 99.03%. ijnrd.org Another study determined accuracy by adding known quantities of impurities to Fosinopril Sodium at 50%, 100%, and 150% of the nominal limit, with the results meeting the proposed limits. asianjpr.com A separate reversed-phase HPLC method reported recovery values for Fosinopril Sodium between 101.6% and 102.9%. researchgate.net

Table 3: Accuracy (Recovery) Data for Fosinopril Sodium Analysis

| Analyte | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD | Reference |

| Fosinopril Sodium | 10 | - | 99.03 | 0.06 | ijnrd.org |

| Fosinopril Sodium | - | - | 101.6 - 102.9 | - | researchgate.net |

Preclinical Pharmacological Research and Mechanistic Insights

In Vitro Studies on Isolated Cellular and Tissue Systems

In vitro studies have been instrumental in characterizing the direct inhibitory effects of fosinoprilat (B1673573), the active metabolite of fosinopril (B1673572), on ACE and its consequences on vasoactive peptides.

Early in vitro studies established fosinoprilat as a potent inhibitor of ACE. In preparations of purified rabbit lung ACE, fosinoprilat demonstrated significant inhibitory activity. nih.gov Similarly, its ability to counteract bradykinin-induced contractions in the guinea pig ileum, a classic model for assessing ACE inhibition, further confirmed its potent enzymatic blockade. nih.gov The potency of fosinoprilat has been compared to other ACE inhibitors across various isolated tissues, including the rabbit lung and guinea pig ileum, providing a comparative measure of its efficacy at the tissue level. nih.govhres.ca In vitro studies using rabbit serum as a source of ACE have also been employed to determine the inhibitory potency of fosinoprilat. frontiersin.org

Fosinoprilat's inhibitory activity has been shown to be more potent than captopril (B1668294) in in vitro assays using purified rabbit lung ACE and in functional assays observing bradykinin-induced contractions of the guinea pig ileum. nih.gov The inhibitory concentrations (IC50) of fosinoprilat against ACE from various tissue homogenates, including lung and kidney, have been quantified, contributing to a broader understanding of its tissue-specific activity. unimelb.edu.auoup.com

| Parameter | Fosinoprilat | Captopril | Source |

| IC50 (Rabbit Lung ACE) | 11 nM | 23 nM | nih.gov |

| Bradykinin-induced Contractions (Guinea Pig Ileum) | More potent | Less potent | nih.gov |

ACE, also known as kininase II, is responsible for the degradation of the potent vasodilator peptide, bradykinin (B550075). hres.casmpdb.ca By inhibiting ACE, fosinopril interferes with this degradation process, leading to an accumulation of bradykinin. smpdb.cadrugs.com This accumulation is believed to contribute to the therapeutic effects of fosinopril, including its vasodilatory and antihypertensive actions. hres.camhmedical.com

In vitro experiments have demonstrated that fosinoprilat effectively prevents the breakdown of bradykinin. researchgate.net This mechanism is a key aspect of the pharmacological profile of ACE inhibitors, as the increased levels of bradykinin can stimulate the release of other vasodilatory substances like nitric oxide and prostaglandins (B1171923), further enhancing the blood pressure-lowering effect. mhmedical.com While the primary mechanism of fosinopril's antihypertensive effect is the suppression of the renin-angiotensin-aldosterone system, its impact on bradykinin accumulation is a recognized secondary mechanism. hres.ca

Animal Model Studies for Mechanistic Elucidation

Animal models have been crucial for understanding the integrated physiological effects of fosinopril in a living system, providing insights into its hemodynamic, cellular, and renal effects.

Studies in various animal models have consistently demonstrated the antihypertensive efficacy of fosinopril. In spontaneously hypertensive rats (SHRs), oral administration of fosinopril significantly lowered blood pressure. hres.canih.gov The combination of fosinopril with hydrochlorothiazide (B1673439) has been shown to produce an augmented antihypertensive effect in SHRs. hres.canih.gov Fosinopril was also effective in lowering blood pressure in two-kidney, one-clip hypertensive rats. nih.gov

In conscious normotensive rats, dogs, and monkeys, orally administered fosinopril inhibited the pressor response to angiotensin I, with a longer duration of action compared to captopril. nih.govhres.ca In sodium-depleted cynomolgus monkeys, fosinopril effectively lowered arterial pressure. nih.gov Furthermore, studies in apolipoprotein E deficient mice showed that fosinopril reduced blood pressure and aortic lesion size. oup.com

| Animal Model | Effect of Fosinopril | Source |

| Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure | hres.canih.gov |

| Two-Kidney, One-Clip Hypertensive Rats | Lowered blood pressure | nih.gov |

| Normotensive Rats, Dogs, and Monkeys | Inhibited angiotensin I pressor response | nih.govhres.ca |

| Sodium-Depleted Cynomolgus Monkeys | Lowered arterial pressure | nih.gov |

| Apolipoprotein E Deficient Mice | Reduced blood pressure and aortic lesion size | oup.com |

Fosinopril has demonstrated beneficial effects on a molecular and cellular level in animal models of heart failure. In rats with pressure-overload hypertrophy induced by aortic banding, long-term treatment with fosinopril improved survival and cardiac function. ahajournals.org This was associated with a reduction in the elevation of intracellular calcium and an improvement in the relationship between cell shortening and intracellular calcium concentration in myocytes. ahajournals.org

In a doxorubicin-induced cardiomyopathy model in rats, fosinopril attenuated cardiac remodeling and improved cardiac function. nih.gov These effects were linked to the restoration of sarcoplasmic reticulum function, including improved calcium uptake and Ca2+-stimulated ATPase activity. nih.gov Fosinopril also prevented the doxorubicin-induced decrease in the expression of SERCA2 and phospholamban. nih.gov In a model of catecholamine-induced cardiac hypertrophy, fosinopril prevented left ventricular hypertrophy and reduced myocardial collagen content. nih.gov It also inhibited cardiomyocyte apoptosis. nih.gov

Fosinopril has been shown to exert protective effects on the kidneys in various animal models of renal dysfunction. In conscious dogs, intravenous infusion of fosinoprilat increased renal plasma flow and glomerular filtration rate without altering arterial pressure. nih.govmedchemexpress.cn

In diabetic nephropathy models, such as streptozotocin-induced diabetic rats and Otsuka Long-Evans Tokushima Fatty (OLETF) rats, fosinopril treatment reduced proteinuria and ameliorated renal histological damage. nih.gove-century.usnih.gov The protective mechanisms in these models include the suppression of chemerin and vascular endothelial growth factor (VEGF) expression, as well as the inhibition of oxidative stress. nih.gove-century.usnih.gov In spontaneously hypertensive rats with renal damage, fosinopril increased the expression of the anti-aging gene Klotho and inhibited the expression of NADPH oxidase, an enzyme involved in oxidative stress. karger.com Furthermore, in rats with glycerol-induced acute renal failure, the ACE inhibitory effect of fosinopril was not prolonged, suggesting an extrarenal route of excretion. nih.gov

Organ-Protective Mechanisms (e.g., Cardiac, Renal) at the Molecular Level in Animal Models

Preclinical studies in various animal models have provided significant insights into the molecular mechanisms underlying the organ-protective effects of fosinopril, particularly in the heart and kidneys. These effects are largely attributed to its primary action as an angiotensin-converting enzyme (ACE) inhibitor, but also involve other intricate cellular and molecular pathways.

Cardiac Protection:

In animal models of cardiac stress, such as those with myocardial infarction or hypertension, fosinopril has demonstrated a capacity to attenuate adverse cardiac remodeling. ahajournals.org This is achieved by blocking the trophic effects of angiotensin II on cardiac myocytes, which are known to promote hypertrophy and fibrosis. ahajournals.org Studies in diabetic rat models have shown that fosinopril treatment can prevent severe disturbances in coronary autoregulation and improve cardiac perfusion. nih.gov This is associated with an inhibition of interstitial and perivascular fibrosis in the heart. nih.gov At a molecular level, the cardioprotective effects are linked to the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to reduced angiotensin II levels and consequently decreased vasoconstriction and aldosterone (B195564) secretion. hres.cadrugs.com This reduction in angiotensin II mitigates its pathological effects on the heart, including myocyte hypertrophy and fibroblast proliferation. Furthermore, some research suggests that the beneficial effects of ACE inhibitors like fosinopril may also be related to their antioxidant properties, including the ability to block LDL oxidation and the generation of reactive oxygen species. nih.gov

Renal Protection:

Fosinopril's renoprotective mechanisms have been extensively studied in animal models of diabetic nephropathy and hypertension. In the Otsuka Long-Evans Tokushima Fatty (OLETF) rat, a model for diabetic nephropathy, fosinopril treatment significantly reduced the glomerulosclerosis index and 24-hour urinary protein excretion. nih.gov This was accompanied by changes in the expression of several renal cortex proteins. nih.gov The primary mechanism of renal protection is the reduction of intraglomerular pressure by inhibiting angiotensin II-mediated vasoconstriction of the efferent arterioles. ahajournals.org This hemodynamic effect helps to reduce hyperfiltration-induced injury to the glomeruli.

In conscious, sodium-depleted cynomolgus monkeys, oral administration of fosinopril lowered arterial pressure. nih.gov In spontaneously hypertensive rats (SHR), fosinopril also demonstrated a significant blood pressure-lowering effect. nih.gov Furthermore, in two-kidney, one-clip hypertensive rats, a model of renovascular hypertension, fosinopril was highly effective in reducing blood pressure. nih.gov Studies in conscious dogs showed that the active metabolite, fosinoprilat, increased renal plasma flow and glomerular filtration rate. nih.gov

At the molecular level, fosinopril's inhibition of ACE leads to decreased local and systemic angiotensin II levels, which in turn reduces the activation of pro-inflammatory and pro-fibrotic signaling pathways within the kidney. researchgate.net This includes the modulation of growth factors and cytokines that contribute to renal fibrosis and glomerulosclerosis.

Table 1: Summary of Preclinical Organ-Protective Effects of Fosinopril in Animal Models

| Animal Model | Organ | Key Findings | Molecular Mechanisms Implicated |

|---|---|---|---|

| Streptozotocin-diabetic rats | Heart | Prevention of coronary autoregulation disturbances, improved cardiac perfusion, inhibition of interstitial and perivascular fibrosis. nih.gov | ACE inhibition, reduced angiotensin II effects. nih.gov |